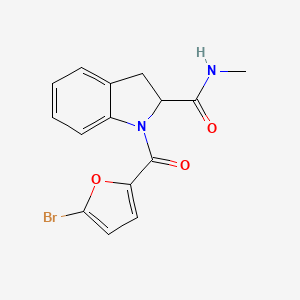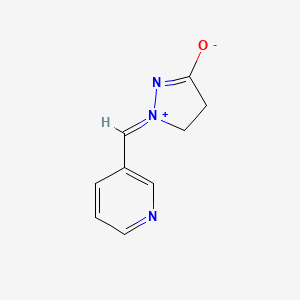
(2E)-2-(pyridin-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings, as well as the double bond connecting them. The presence of nitrogen in the rings would likely result in the compound having some degree of polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyridine and pyrazole rings, as well as the double bond between them. These features could potentially make the compound reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of nitrogen in the rings would likely result in the compound having some degree of polarity, which could influence its solubility in different solvents .Applications De Recherche Scientifique
Coordination Chemistry and Luminescent Materials
A study by Halcrow (2005) reviews the synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives, highlighting their applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual spin-state transitions (Halcrow, 2005). This underscores the versatility of pyridine and pyrazole-based ligands in creating functional materials for advanced applications.
Catalysis
A significant application in catalysis is demonstrated by Ojwach, Guzei, and Darkwa (2009), who explored (pyrazol-1-ylmethyl)pyridine palladium complexes for the activation of small molecules and their potential in ethylene oligomerization to produce branched polyethylene, although with low catalytic activity (Ojwach, Guzei, & Darkwa, 2009).
Material Science
In material science, Huang et al. (2013) synthesized Pt(II) complexes with pyridinyl pyrazolate chelates, showing potential in mechanoluminescent and efficient white OLEDs, marking a step forward in the development of advanced luminescent materials (Huang et al., 2013).
Metallopolymers
Zhu and Holliday (2010) reported on the electropolymerization of a Ruthenium(II) bis(pyrazolyl)pyridine complex, leading to the formation of a novel conducting metallopolymer, which is a clear indication of the utility of these complexes in creating new polymeric materials with electrical conductivity (Zhu & Holliday, 2010).
Polymerization Catalysts
Benade, Ojwach, Obuah, Guzei, and Darkwa (2011) utilized divalent iron, cobalt, and nickel complexes of (pyrazol-1-ylmethyl)pyridine as catalysts for the vinyl-addition polymerization of norbornene, producing polymers with high molecular weights and narrow distributions, showcasing the catalytic capabilities of these complexes (Benade et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
(2E)-2-(pyridin-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-3-5-12(11-9)7-8-2-1-4-10-6-8/h1-2,4,6-7H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGLINIBWNUFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](=CC2=CN=CC=C2)N=C1[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/[N+](=C\C2=CN=CC=C2)/N=C1[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

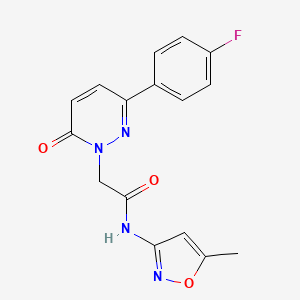

![3-Spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2927535.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2927536.png)
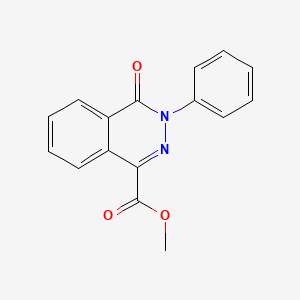
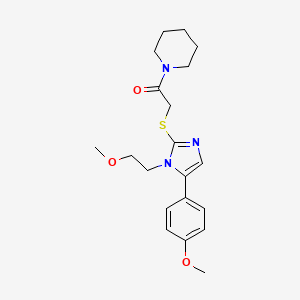
![6-Methyl-1,2-dihydro-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2927542.png)
![N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2927543.png)
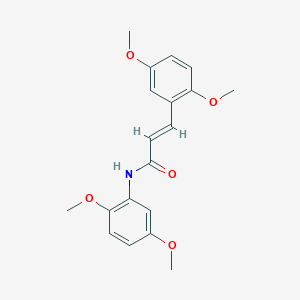
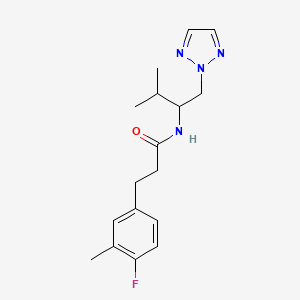
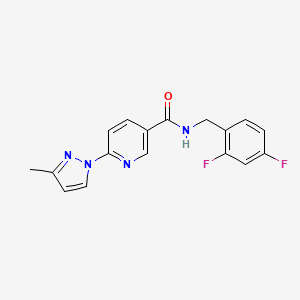
![4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2927548.png)
![2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2927552.png)
